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Compound of Interest

Compound Name: Alminox

Cat. No.: B1201928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and

bioavailability of the active pharmaceutical ingredients in Alminox, a commonly used antacid.

The primary components of Alminox and similar formulations are aluminum hydroxide and

magnesium hydroxide, with some variations including dihydroxyaluminum aminoacetate (also

known as aluminum glycinate). This document delves into the absorption, distribution,

metabolism, and excretion of these components, supported by quantitative data, detailed

experimental protocols, and mechanistic diagrams.

Quantitative Pharmacokinetic Data
The systemic absorption of the primary components of Alminox is limited, as their main

therapeutic action is localized to the stomach. However, a small fraction of these compounds is

absorbed and enters systemic circulation. The following tables summarize the available

quantitative pharmacokinetic data for each component.

Aluminum Hydroxide
The oral bioavailability of aluminum from aluminum hydroxide is very low, generally estimated

to be less than 1%.[1][2] This limited absorption is a key feature of its safety profile as a locally

acting antacid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1201928?utm_src=pdf-interest
https://www.benchchem.com/product/b1201928?utm_src=pdf-body
https://www.benchchem.com/product/b1201928?utm_src=pdf-body
https://www.benchchem.com/product/b1201928?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7963237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368073/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species Notes

Bioavailability < 1% Human [1][2]

Cmax 54.5 µg/L Human

Measured after

administration of an

aluminum-containing

antacid.[3]

Tmax 30 minutes Human [3]

AUC Not available -
Data not found in the

searched literature.

Half-life (t½) Not available -
Data not found in the

searched literature.

Note: The serum aluminum concentration returned to the initial value of 6.8 µg/L at 3 hours

after oral intake.[3]

Dihydroxyaluminum Aminoacetate (Aluminum
Glycinate)
Dihydroxyaluminum aminoacetate is reported to have a faster and more potent neutralizing

effect compared to aluminum hydroxide.[4] However, specific pharmacokinetic parameters for

this compound are not well-documented in the available literature. It is recognized for its

enhanced bioavailability compared to other aluminum salts, which is a consideration in its

formulation.[5]
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Parameter Value Species Notes

Bioavailability Data not available -

Stated to have

enhanced

bioavailability

compared to other

aluminum salts.[5]

Cmax Not available -

Tmax Not available -

AUC Not available -

Half-life (t½) Not available -

Magnesium Hydroxide
The systemic absorption of magnesium from magnesium hydroxide is also relatively low but

higher than that of aluminum.

Parameter Value Species Notes

Bioavailability ~15% Human

Cmax Not available -

Tmax Not available -

AUC Not available -

Half-life (t½) Not available -

Experimental Protocols
This section details the methodologies for key experiments cited in the study of antacid

pharmacokinetics and efficacy.

In Vitro Acid-Neutralizing Capacity Test (USP <301>)
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This test determines the total amount of acid that an antacid can neutralize. The procedure is a

back-titration to a fixed endpoint.[6][7][8]

Apparatus and Reagents:

pH meter with a suitable electrode

Magnetic stirrer

Burette

Glass-stoppered flask (200-mL)

Standardized 1.0 N Hydrochloric Acid (HCl)

Standardized 0.5 N Sodium Hydroxide (NaOH)

Distilled water

Procedure:

Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately

weigh a quantity of the powder equivalent to the minimum labeled dosage and transfer to a

250-mL beaker.[8]

Sample Preparation (Oral Suspensions): Shake the suspension well. Accurately weigh an

amount of the suspension equivalent to the minimum labeled dosage and transfer to a 250-

mL beaker.[8]

Reaction: Add a precise volume of 1.0 N HCl to the sample, ensuring an excess of acid. Stir

continuously with a magnetic stirrer for a specified period (e.g., 15 minutes) at a controlled

temperature (37 ± 3 °C).[8]

Titration: Titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.[6][7][8]

Calculation: The acid-neutralizing capacity, expressed in milliequivalents (mEq) of acid

consumed, is calculated from the volume and normality of the HCl added and the volume

and normality of the NaOH used for the back-titration.
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In Vivo Evaluation of Antacid Efficacy using Gastric pH-
metry
This method assesses the effect of an antacid on the pH of the stomach in human subjects.

Apparatus:

Gastric pH electrode or radiotelemetry capsule

Data recording device

Procedure:

Subject Preparation: Healthy volunteers are typically fasted overnight.

Baseline Measurement: The pH of the gastric contents is measured for a baseline period to

establish the subject's natural gastric acidity.

Antacid Administration: A standardized dose of the antacid is administered to the subjects.

pH Monitoring: The gastric pH is continuously monitored for a set period (e.g., 2-3 hours)

after antacid administration.

Data Analysis: The data is analyzed to determine key parameters such as the time to onset

of acid neutralization, the duration of action (time the pH remains above a certain threshold,

e.g., 3.5), and the maximum pH achieved.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
Aluminum Hydroxide and Dihydroxyaluminum
Aminoacetate
Absorption: As previously stated, the absorption of aluminum from the gastrointestinal tract is

minimal.[1][2] However, certain factors can influence absorption. For instance, the presence of

citrates can significantly enhance aluminum absorption.
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Distribution: The small fraction of aluminum that is absorbed is distributed throughout the body.

Long-term use of aluminum-containing antacids can lead to the accumulation of aluminum in

various tissues, with a notable affinity for bone.[9][10]

Metabolism: Aluminum hydroxide and dihydroxyaluminum aminoacetate are not systemically

metabolized in the traditional sense. In the stomach, they react with hydrochloric acid to form

aluminum chloride and water.[11]

Excretion: The unabsorbed portion is excreted in the feces as insoluble aluminum salts. The

small amount of absorbed aluminum is primarily eliminated by the kidneys through urinary

excretion.[1]

Magnesium Hydroxide
Absorption: Approximately 15% of the magnesium from magnesium hydroxide is absorbed

systemically.

Distribution: Absorbed magnesium is distributed throughout the body and is an essential

electrolyte involved in numerous physiological processes.

Metabolism: Magnesium hydroxide is not metabolized. It reacts with hydrochloric acid in the

stomach to form magnesium chloride and water.

Excretion: The unabsorbed magnesium hydroxide is excreted in the feces. The absorbed

magnesium is excreted by the kidneys.

Signaling Pathways and Mechanisms of Action
Acid Neutralization
The primary mechanism of action for all Alminox components is the direct chemical

neutralization of gastric acid. This is a simple acid-base reaction.
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Caption: Acid neutralization reaction in the stomach.

Magnesium Hydroxide and Prostaglandin E2 Synthesis
The laxative effect of magnesium hydroxide is associated with an increase in the synthesis of

prostaglandin E2 (PGE2) in the intestinal mucosa.[12][13] While the precise molecular cascade

is not fully elucidated in the provided search results, a plausible pathway involves the

stimulation of cyclooxygenase (COX) enzymes.
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Chemical Stimulation Arachidonic Acid Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin E 
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Caption: Postulated pathway of PGE2 synthesis induced by magnesium hydroxide.

Conclusion
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The components of Alminox, primarily aluminum hydroxide and magnesium hydroxide, are

effective antacids with limited systemic absorption. The provided data and protocols offer a

foundational understanding for researchers in the field. Further studies are warranted to fully

elucidate the pharmacokinetic profiles of aluminum hydroxide and dihydroxyaluminum

aminoacetate, and to detail the molecular mechanisms underlying the physiological effects of

magnesium hydroxide beyond its acid-neutralizing capacity. This guide serves as a valuable

resource for drug development professionals aiming to formulate and evaluate novel antacid

preparations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Distribution and urinary excretion of aluminium injected with several organic acids into
mice: relationship with chemical state in serum studied by the HPLC-ICP method - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Innovative In Vitro Strategy for Assessing Aluminum Bioavailability in Oral Care Cosmetics
- PMC [pmc.ncbi.nlm.nih.gov]

3. The kinetics of aluminium-containing antacid absorption in man - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. Dihydroxyaluminum Aminoacetate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd.
[en.alphahi-tech.com]

5. chemimpex.com [chemimpex.com]

6. Determination of acid-neutralizing capacity according to USP<301> | Metrohm
[metrohm.com]

7. metrohm.com [metrohm.com]

8. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in
Morocco - PMC [pmc.ncbi.nlm.nih.gov]

9. Effects of various aluminium compounds given orally to mice on Al tissue distribution and
tissue concentrations of essential elements - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1201928?utm_src=pdf-body
https://www.benchchem.com/product/b1201928?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/7963237/
https://pubmed.ncbi.nlm.nih.gov/7963237/
https://pubmed.ncbi.nlm.nih.gov/7963237/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9368073/
https://pubmed.ncbi.nlm.nih.gov/8031961/
https://pubmed.ncbi.nlm.nih.gov/8031961/
https://en.alphahi-tech.com/dihydroxyaluminum-aminoacetate/
https://en.alphahi-tech.com/dihydroxyaluminum-aminoacetate/
https://www.chemimpex.com/products/37562
https://www.metrohm.com/en/applications/application-notes/aa-t-001-100/an-t-192.html
https://www.metrohm.com/en/applications/application-notes/aa-t-001-100/an-t-192.html
https://www.metrohm.com/content/dam/metrohm/shared/application-files/AN-T-192.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177085/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9177085/
https://pubmed.ncbi.nlm.nih.gov/10752672/
https://pubmed.ncbi.nlm.nih.gov/10752672/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Chronic Oral Administration of Aluminum Hydroxide Stimulates Systemic Inflammation
and Redox Imbalance in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

11. What is Dihydroxyaluminum aminoacetate used for? [synapse.patsnap.com]

12. Magnesium hydroxide: new insights into the mechanism of its laxative effect and the
potential involvement of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]

13. profiles.wustl.edu [profiles.wustl.edu]

To cite this document: BenchChem. [In-Depth Technical Guide to the Pharmacokinetics and
Bioavailability of Alminox Components]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1201928#pharmacokinetics-and-bioavailability-of-
alminox-components]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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